

Spectroscopic Profile of 2-Methylbenzoylacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylbenzoylacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylbenzoylacetonitrile** (also known as 2-Methylbenzyl cyanide or o-tolylacetonitrile). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analyses of **2-Methylbenzoylacetonitrile**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.15	m	4H	Ar-H
3.73	s	2H	CH ₂ CN
2.38	s	3H	Ar-CH ₃

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
137.1	Ar-C (quaternary)
130.8	Ar-CH
128.8	Ar-CH
127.4	Ar-CH
126.9	Ar-CH
118.0	CN
21.0	Ar-CH ₃
19.3	CH ₂ CN

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3020 - 3070	Medium	Aromatic C-H Stretch
2930 - 2960	Medium	Aliphatic C-H Stretch (CH ₃)
2860 - 2880	Medium	Aliphatic C-H Stretch (CH ₂)
2247	Strong	C≡N Stretch (Nitrile)
1605, 1495, 1460	Medium-Strong	Aromatic C=C Bending
740	Strong	Ortho-disubstituted Benzene C-H Bending

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
131	100	[M] ⁺ (Molecular Ion)
116	40	[M - CH ₃] ⁺
104	95	[M - HCN] ⁺
91	80	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺

UV-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis absorption data for **2-Methylbenzoylacetoneitrile** is not readily available in the searched literature. However, for aromatic nitriles, characteristic absorptions are expected in the UV region. For instance, benzonitrile exhibits absorption bands around 224 nm and 271 nm. It is anticipated that **2-Methylbenzoylacetoneitrile** would show similar absorption patterns, possibly with a slight bathochromic (red) shift due to the methyl substituent on the aromatic ring.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-Methylbenzoylacetoneitrile** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- Parameters:

- Pulse sequence: Standard single-pulse sequence.
- Number of scans: 16-64 (depending on sample concentration).
- Relaxation delay: 1-2 seconds.
- Spectral width: Approximately 12-16 ppm.
- Temperature: 298 K.

¹³C NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 100 or 125 MHz).
- Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.
 - Spectral width: Approximately 200-240 ppm.
 - Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.
- Parameters:
 - Spectral range: 4000-400 cm⁻¹.

- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.
- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.
- Parameters:
 - Ionization energy: 70 eV.
 - Mass range: m/z 40-400.
 - Ion source temperature: 200-250 °C.
 - For GC-MS, a suitable capillary column (e.g., DB-5ms) is used with a temperature program to ensure proper elution of the compound.

UV-Visible (UV-Vis) Spectroscopy

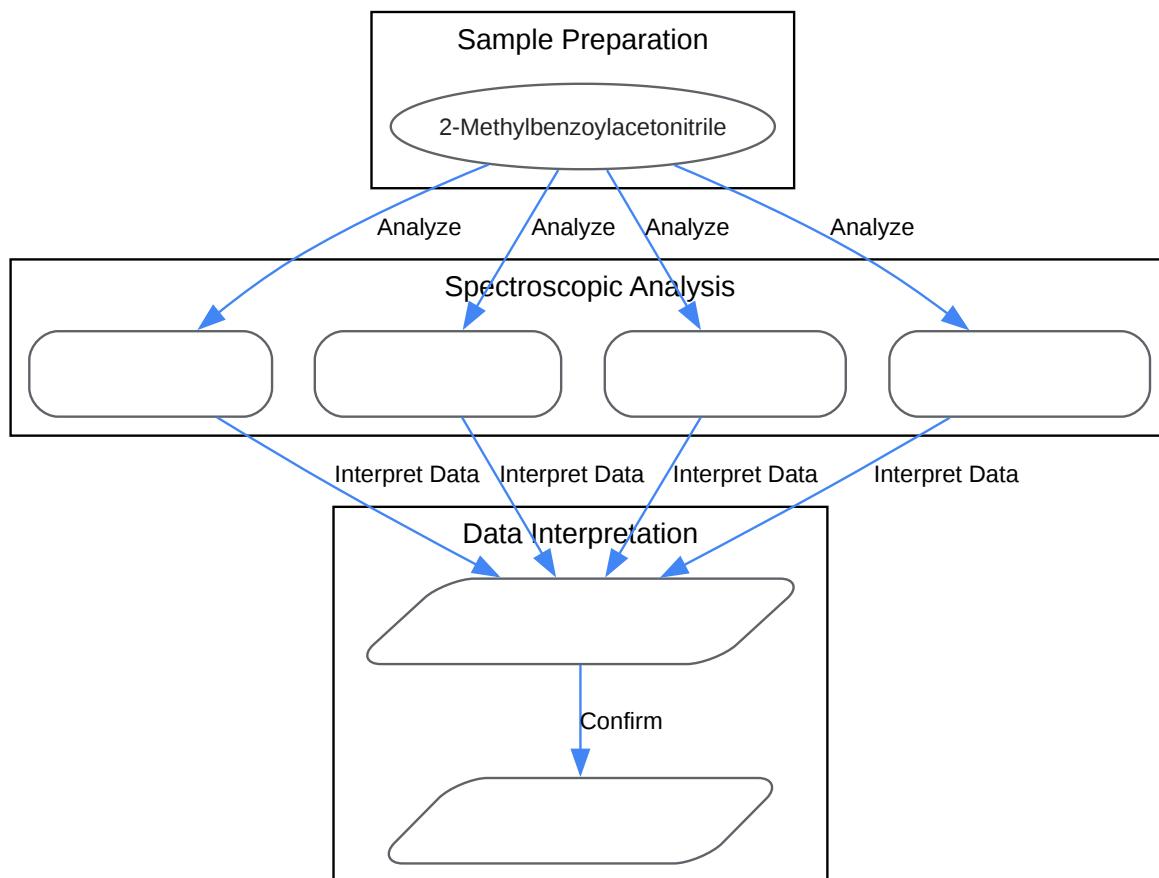
- Instrument: A UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of **2-Methylbenzoylacetone** is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
- Parameters:
 - Wavelength range: 200-400 nm.

- A baseline correction is performed using a cuvette filled with the same solvent used for the sample.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-Methylbenzoylacetone**.



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Caption: Workflow for the spectroscopic characterization of **2-Methylbenzoylacetone**.

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